2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline
Overview
Description
2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl groups attached to an aniline core
Preparation Methods
The synthesis of 2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of aniline derivatives followed by the introduction of pyrrolidine groups. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Scientific Research Applications
2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfonyl groups may participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline is unique due to its specific combination of functional groups. Similar compounds include:
4,6-bis(pyrrolidin-1-ylsulfonyl)aniline: Lacks the methyl group, which may affect its reactivity and binding properties.
2-methyl-4,6-bis(morpholin-1-ylsulfonyl)aniline: Contains morpholine instead of pyrrolidine, leading to different steric and electronic effects.
2-methyl-4,6-bis(piperidin-1-ylsulfonyl)aniline: Features piperidine rings, which can alter the compound’s overall conformation and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-4,6-bis(pyrrolidin-1-ylsulfonyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-12-10-13(23(19,20)17-6-2-3-7-17)11-14(15(12)16)24(21,22)18-8-4-5-9-18/h10-11H,2-9,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERCKMGLJSGALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)N2CCCC2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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